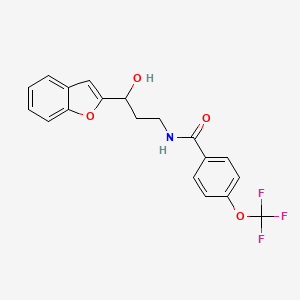

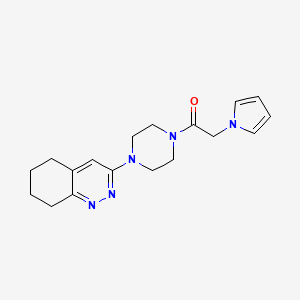

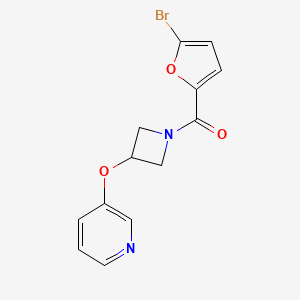

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzamide is a simple carboxamide derivative with the formula C6H5CONH2. The trifluoromethoxy group (-OCF3) is a fluorine-containing substituent that can greatly influence the physical, chemical, and biological properties of organic compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran derivatives exhibit promising anti-tumor properties. Research has shown that this compound class can inhibit tumor cell growth and proliferation. Specifically, N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide has demonstrated activity against certain cancer cell lines, making it a potential candidate for cancer therapy .

Antibacterial Effects

Benzofuran compounds possess antibacterial properties, and this specific derivative is no exception. It has been investigated for its ability to combat bacterial infections. Understanding its mechanism of action and potential applications in antibiotic development is crucial for advancing medical treatments .

Antioxidant Potential

The compound’s antioxidant activity is noteworthy. Antioxidants play a vital role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored how N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide can contribute to overall health and disease prevention .

Anti-Viral Properties

Viruses pose significant health challenges, and compounds with anti-viral activity are highly sought after. Preliminary studies suggest that this benzofuran derivative may exhibit anti-hepatitis C virus activity. Further investigations are needed to validate its potential as an effective therapeutic agent for hepatitis C disease .

Novel Synthetic Methods

Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to create benzofuran rings with high yield and minimal side reactions. These synthetic approaches enhance our ability to access diverse benzofuran derivatives .

Drug Prospects

Given its intriguing biological activities, N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide holds promise as a natural drug lead compound. Researchers continue to explore its potential applications in various therapeutic areas, including cancer, infectious diseases, and oxidative stress-related conditions .

Orientations Futures

The future research directions could involve studying the biological activities of this compound, given the known activities of benzofuran compounds . Additionally, further studies could focus on the synthesis of this compound and its derivatives, as well as their potential applications in various fields.

Mécanisme D'action

Target of Action

The compound N-[3-(1-Benzofuran-2-yl)-3-Hydroxypropyl]-4-(Trifluoromethoxy)Benzamide is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure . Some benzofuran compounds have been found to exhibit anti-tumor activity, suggesting they may interact with targets involved in cell proliferation and apoptosis . .

Biochemical Pathways

Benzofuran compounds can affect various biochemical pathways due to their diverse biological activities . For instance, some benzofuran derivatives have anti-tumor activity, indicating they may influence pathways related to cell growth and death . .

Result of Action

Given the known biological activities of benzofuran derivatives, it’s plausible that this compound could have effects at the cellular level, potentially influencing processes such as cell growth, apoptosis, or viral replication .

Propriétés

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)27-14-7-5-12(6-8-14)18(25)23-10-9-15(24)17-11-13-3-1-2-4-16(13)26-17/h1-8,11,15,24H,9-10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELHQIMCHPJAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2826659.png)

![N-(4-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2826663.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one](/img/structure/B2826667.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2826672.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)